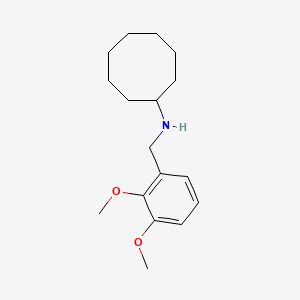![molecular formula C11H16N2O3S B5739752 N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide is a chemical compound that is widely used in scientific research. It is also known as N-(4-sulfamoylphenyl)-3-methylbutyramide or NSC-320846. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide involves inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various tumors and is associated with tumor growth and metastasis. N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide inhibits CAIX activity, leading to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells. Additionally, N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide in lab experiments is its high potency and selectivity for CAIX inhibition. This compound has been shown to be effective in inhibiting CAIX activity at low concentrations. However, one limitation of using N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research on this compound include studying its efficacy in combination with other therapies, determining its pharmacokinetics and toxicity in vivo, and identifying potential biomarkers for patient selection.
In conclusion, N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its potential clinical applications and optimize its use in lab experiments.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide can be synthesized by reacting 4-aminobenzenesulfonamide with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and neuroprotective properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIYFGFPDSQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-sulfamoylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739750.png)